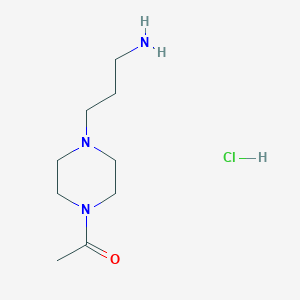

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride

Description

Properties

Molecular Formula |

C9H20ClN3O |

|---|---|

Molecular Weight |

221.73 g/mol |

IUPAC Name |

1-[4-(3-aminopropyl)piperazin-1-yl]ethanone;hydrochloride |

InChI |

InChI=1S/C9H19N3O.ClH/c1-9(13)12-7-5-11(6-8-12)4-2-3-10;/h2-8,10H2,1H3;1H |

InChI Key |

FKJJUVVHYCFQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms, while reduction can produce various reduced derivatives .

Scientific Research Applications

Scientific Research Applications

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is used as a reagent in various chemical reactions. Due to its chemical structure, it can serve as a building block in synthesizing more complex molecules with potential biological activities.

Synthesis of related compounds

This compound is a precursor in synthesizing various compounds with potential therapeutic applications .

- Synthesis of novel indoloquinoline derivatives 1,4-bis(3-aminopropyl)piperazine is utilized in synthesizing 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which has shown cytotoxic activity against liver, colon, breast, and lung cancer cell lines .

- Synthesis of SMN2 splicing modifiers It is used in synthesizing small molecule splicing modifiers targeting the SMN2 pre-mRNA-protein complex . For example, it is used to produce 7-(4-(3-aminopropyl)piperazin-1-yl)-2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one trihydrochloride (SMN-C6) and 7-(4-(3-aminopropanoyl)piperazin-1-yl)-2-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride (SMN-C7) .

Anticancer Research

11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), a derivative of 1,4-bis(3-aminopropyl)piperazine, has demonstrated cytotoxic action against several cancer cell lines .

- Cytotoxic effects on cancer cell lines BAPPN has shown significant cytotoxic effects on liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines. Treatment with BAPPN resulted in a significant decrease in cell viability in these cell lines .

-

Dose and time-dependent response The cytotoxic effects of BAPPN are dose and time-dependent. Increasing the dose of BAPPN and the duration of treatment leads to a more significant reduction in cell viability .

- For HepG2 cells, treatment with BAPPN at doses of 1.65, 3.3, or 6.6 µg/mL for 24, 48, or 72 hours resulted in a significant decrease in cell viability .

- For HCT-116 cells, doses of 11.5, 23, or 46 µg/mL of BAPPN for the same time intervals also significantly reduced cell viability .

- Similar results were observed in MCF-7 and A549 cell lines, with significant decreases in cell viability at various doses and treatment intervals .

High-Performance Liquid Chromatography

This compound and its derivatives can be analyzed using High-Performance Liquid Chromatography (HPLC) to determine their retention times and purity .

- HPLC conditions The mobile phase typically consists of a mixture of water, trifluoroacetic acid (TFA), and acetonitrile. The gradient elution method is commonly used, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent concentration .

- Retention time The retention time of this compound derivatives varies depending on the specific compound and the HPLC conditions used. For example, (3-{4-[3-(4-Fluorobenzylamino)propyl]piperazin-1-yl}propyl)diisobutylamine has a retention time of 6.7 minutes using a C4 column and 3.8 minutes using a C18 column .

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Target Compound : 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone Hydrochloride

- Substituents: 3-Aminopropyl group at the piperazine 4-position.

Analog 1 : 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone

- Substituents: Phenyl group at piperazine 4-position; chlorine atom on ethanone.

- The chlorine atom may enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .

Analog 2 : 1-Piperazinyl(4-pyridinyl)methanone Hydrochloride

- Substituents: Pyridinyl group linked via methanone.

- Key Features: The pyridine ring contributes to π-π stacking interactions and basicity (pKa ~5 for pyridinyl nitrogen). The methanone linker may reduce conformational flexibility compared to ethanone derivatives .

Analog 3 : 1-(4-(2-(2,4-Dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)-2-(diisobutylamino)ethanone Hydrochloride

- Substituents: Bulky 2,4-dichlorophenyl and naphthalenylmethoxy groups; diisobutylamino on ethanone.

- Key Features: High lipophilicity due to aromatic and branched alkyl groups, likely reducing aqueous solubility but improving membrane permeability. The diisobutylamino group may act as a steric hindrance, altering metabolic stability .

Physicochemical and Pharmacological Properties

Biological Activity

1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound that has garnered interest for its potential biological activities, particularly in the field of neuropharmacology. This compound features a piperazine ring, an aminopropyl side chain, and an ethanone moiety, which contribute to its unique properties and interactions within biological systems. The molecular formula is C9H20ClN3O, with a molecular weight of approximately 185.27 g/mol.

Chemical Structure and Synthesis

The structure of this compound includes several functional groups that are crucial for its biological activity:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various receptors.

- Aminopropyl Group : This side chain enhances the compound's solubility and binding affinity.

- Ethanone Moiety : This functional group allows for nucleophilic addition reactions.

General Synthesis Steps

The synthesis of this compound typically involves:

- Formation of Piperazine Derivative : Reaction of piperazine with 3-aminopropyl bromide.

- Acylation : The resultant product is then acylated using ethanoyl chloride or ethanolic acid to introduce the ethanone functionality.

Careful control of reaction conditions is essential to optimize yield and purity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. Key findings include:

- Interaction with Neurotransmitter Systems : The compound has been shown to bind to serotonin receptors, potentially modulating cognitive functions and offering therapeutic effects against neurodegenerative diseases such as Alzheimer's disease .

- Inhibition of Acetylcholinesterase : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating cognitive impairments associated with Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study on piperazine derivatives indicated that they could inhibit amyloid peptide aggregation, a key factor in Alzheimer's pathology. These derivatives were found to bind at both peripheral anionic and catalytic sites of acetylcholinesterase, suggesting their potential as therapeutic agents in neurodegenerative conditions .

- Another investigation focused on the design and synthesis of piperazine-based compounds, revealing their efficacy against various neurodegenerative models. Specific derivatives showed promising results in improving cognitive function in animal models .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Aminopropyl)piperazine | Piperazine ring with a single aminopropyl substitution | Lacks the ethanone moiety |

| 1-(4-Aminobutyl)piperazine | Similar piperazine structure but with a butyl group | May exhibit different biological activities |

| N,N-Diethyl-p-phenylenediamine | Contains an aromatic ring instead of a piperazine ring | Different mechanism of action due to structural changes |

| 1-Piperazineethanol, 4-(3-aminopropyl)- | Contains an ethanol group instead of ethanone | Potentially different solubility properties |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-(3-Aminopropyl)piperazin-1-yl)ethanone hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction where chloroacetyl chloride is added to 1-phenylpiperazine hydrochloride in anhydrous dichloromethane with triethylamine as a base. Key steps include maintaining a low temperature (273 K) during reagent addition and using TLC to monitor reaction progress. Post-synthesis purification involves washing with water, drying over sodium sulfate, and crystallization .

Q. How is the compound characterized to confirm its structural integrity?

- Methodological Answer : X-ray crystallography (as in ) provides definitive structural confirmation. Additional methods include:

- NMR spectroscopy : To verify proton environments and substituent positions.

- Mass spectrometry : For molecular weight validation.

- Elemental analysis : To confirm purity and stoichiometry.

- HPLC : Used in to ensure ≥95% purity for biological assays .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on Safety Data Sheets ():

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Sweep/vacuum spills and dispose in sealed containers.

- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer : Variables to optimize:

- Solvent selection : Anhydrous dichloromethane minimizes side reactions ( ).

- Temperature control : Slow addition of reagents at 273 K reduces exothermic side reactions.

- Catalyst use : Triethylamine enhances nucleophilic substitution efficiency.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) improves purity .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Use HPLC ( ) to verify compound integrity.

- Assay conditions : Standardize pH, temperature, and solvent (e.g., saline in ).

- Receptor specificity : Perform competitive binding assays to confirm target engagement.

- Replication : Repeat experiments in multiple cell lines or animal models (e.g., ’s antiarrhythmic studies) .

Q. What strategies assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.

- Analytical monitoring : Use LC-MS to detect degradation products.

- pH stability : Test solubility and integrity in buffers (pH 1–12) relevant to biological assays ( notes environmental factors like pH influence stability) .

Key Considerations for Experimental Design

- Pharmacological studies : Use derivatives like those in (S-61/S-73) to model structure-activity relationships (SAR) for receptor binding .

- Ecological impact : Follow ’s guidelines to prevent environmental release during disposal .

- Comparative analysis : Compare with analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride in ) to identify functional group contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.